molecular formula C11H12N2OS B10948822 ethyl (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)imidoformate

ethyl (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)imidoformate

Cat. No.: B10948822
M. Wt: 220.29 g/mol
InChI Key: FFAUOYQUGWVXPD-NTUHNPAUSA-N
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Description

ETHYL N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)IMINOFORMATE is a complex organic compound belonging to the class of heterocyclic compounds It features a thiophene ring fused with a cyclopentane ring, and it contains a cyano group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)IMINOFORMATE typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano donor, such as sodium cyanide.

    Formation of the Cyclopentane Ring: The cyclopentane ring can be formed through a cyclization reaction involving the thiophene ring and a suitable cyclization agent.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

ETHYL N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)IMINOFORMATE has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.

    Material Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ETHYL N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)IMINOFORMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the ester group play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of their functions. The thiophene ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIEN-2-YL)-2-[(2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE
  • 3-(2-CHLOROPHENYL)-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE

Uniqueness

ETHYL N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)IMINOFORMATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano group and the ester group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

ethyl (1E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanimidate

InChI

InChI=1S/C11H12N2OS/c1-2-14-7-13-11-9(6-12)8-4-3-5-10(8)15-11/h7H,2-5H2,1H3/b13-7+

InChI Key

FFAUOYQUGWVXPD-NTUHNPAUSA-N

Isomeric SMILES

CCO/C=N/C1=C(C2=C(S1)CCC2)C#N

Canonical SMILES

CCOC=NC1=C(C2=C(S1)CCC2)C#N

Origin of Product

United States

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